Ro 32-0432 hydrochloride is a selective, cell-permeable inhibitor of protein kinase C, a family of enzymes that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. This compound exhibits a high degree of selectivity for protein kinase C alpha, protein kinase C beta I, and protein kinase C beta II, while showing less affinity for protein kinase C epsilon. It is particularly noted for its ability to prevent T-cell-driven chronic inflammatory responses in vivo, making it valuable in research related to autoimmune diseases and chronic inflammation.
Ro 32-0432 hydrochloride belongs to the class of bisindolylmaleimides, which are known for their inhibitory effects on protein kinase C. The compound's chemical structure includes two indole rings linked by a maleimide moiety, which is essential for its biological activity. The hydrochloride form enhances its solubility and stability, facilitating its use in various scientific applications .
The synthesis of Ro 32-0432 hydrochloride involves several key steps:
In industrial production, these methods are scaled up while maintaining the same fundamental steps, incorporating bulk synthesis and purification techniques such as crystallization and chromatography to ensure high purity levels.
The molecular formula of Ro 32-0432 hydrochloride is , with a molecular weight of approximately 489.01 g/mol. The structure features two indole rings connected by a maleimide group, which is critical for its interaction with protein kinase C isoforms. The compound's three-dimensional conformation allows it to fit into the ATP-binding site of the target enzymes effectively .
Ro 32-0432 hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions can yield various derivatives that may exhibit differing biological activities.
Ro 32-0432 hydrochloride functions as an ATP-competitive inhibitor of protein kinase C isoforms. By binding to the ATP-binding site, it prevents the activation of these enzymes, thereby inhibiting their ability to phosphorylate target proteins. This action disrupts protein kinase C-mediated signaling pathways, leading to reduced T-cell activation and subsequent inflammation. The compound has demonstrated significant inhibition with IC50 values of 9.3 nM for protein kinase C alpha and 28 nM for protein kinase C beta I .
Relevant data indicate that Ro 32-0432 hydrochloride maintains its integrity over time when stored properly, making it suitable for long-term research applications .
Ro 32-0432 hydrochloride has diverse scientific applications:
This compound's selective inhibition properties make it a significant focus in both academic research and pharmaceutical development aimed at targeting specific signaling pathways involved in disease processes.
The bisindolylmaleimide scaffold originated from the molecular simplification of staurosporine, a non-selective kinase inhibitor. Early derivatives like GF 109203X retained staurosporine’s indole-carbazole core but incorporated maleimide groups to enhance Protein Kinase C specificity. This scaffold binds competitively within the ATP-binding cleft of Protein Kinase C isoforms through:
Ro 32-0432’s design focused on optimizing three regions:
Table 1: Early Bisindolylmaleimide Inhibitors and Protein Kinase C Selectivity Profiles
| Compound | Protein Kinase Cα IC₅₀ (nM) | Selectivity vs PKA | Key Structural Features |
|---|---|---|---|
| Staurosporine | 7 | 1-fold | Non-selective glycosidic indolocarbazole |
| GF 109203X | 20 | >100-fold | Bisindolylmaleimide core |
| Ro 31-8220 | 5 | 50-fold | N-methylpiperazine at C8 |
| Ro 32-0432 | 9 | >100-fold | (S)-dimethylaminomethyl at C8 |
This optimization yielded nanomolar potency against conventional Protein Kinase Cs (Protein Kinase Cα/β/γ) while maintaining >100-fold selectivity over Protein Kinase A, a related AGC kinase [1] [7].
The C8 position of Ro 32-0432’s tetrahydropyridoindole system introduces a chiral center critical for potency. Biochemical profiling revealed the (S)-enantiomer (Ro 32-0432) exhibits substantially enhanced activity:
Table 2: Enantiomeric Differences in Protein Kinase C Inhibition
| Enantiomer | Protein Kinase Cα IC₅₀ (nM) | Protein Kinase Cε IC₅₀ (nM) | Cellular Potency (IC₅₀, μM) |
|---|---|---|---|
| (S) | 9.3 | 108.3 | 0.15 (T-cell proliferation) |
| (R) | 230 | >1000 | >10 |
Molecular modeling elucidates this disparity:
This stereospecificity translated to in vivo efficacy, where oral (S)-Ro 32-0432 (10–50 mg/kg) inhibited phorbol ester-induced edema and T-cell-mediated inflammation in rat models, while the (R)-form showed negligible activity [2] [7].
Despite preferential inhibition of conventional Protein Kinase Cs (α, βI, βII, γ), Ro 32-0432 exhibits differential activity across isoforms:
Table 3: Ro 32-0432 Selectivity Profile Across Protein Kinase C Isoforms
| Isoform | Class | IC₅₀ (nM) | Selectivity Ratio vs PKCα | Key Structural Determinants |
|---|---|---|---|---|
| Protein Kinase Cα | Conventional | 9 | 1 | Lys 368 hinge contact; Glu 417 electrostatic |
| Protein Kinase CβI | Conventional | 28 | 3.1 | Val 355 smaller hydrophobic pocket |
| Protein Kinase CβII | Conventional | 31 | 3.4 | Similar to Protein Kinase CβI |
| Protein Kinase Cγ | Conventional | 37 | 4.1 | Larger C1B domain steric clash |
| Protein Kinase Cε | Novel | 108 | 12.0 | Leu 384 gatekeeper; Glu 453 orientation |
| Protein Kinase Cζ | Atypical | >10,000 | >1,111 | Lack of C1 domain; unique catalytic cleft |
Rational modifications further refined selectivity:
The C8 dimethylaminomethyl group remains pivotal for conventional isoform preference. Its protonation at physiological pH enables electrostatic interactions with Glu 417 in Protein Kinase Cα—a residue replaced by hydrophobic Ile 406 in Protein Kinase Cε. This single amino acid difference underpins Ro 32-0432’s 12-fold selectivity for Protein Kinase Cα over Protein Kinase Cε [1] [3].
Table 4: Protein Kinase C Isoform Classification and Regulatory Features
| Class | Isoforms | Regulatory Domains | Activation Requirements |
|---|---|---|---|
| Conventional | α, βI, βII, γ | C1A, C1B, C2 | Diacylglycerol, Ca²⁺, phospholipids |
| Novel | δ, ε, θ, η | C1A, C1B | Diacylglycerol, phospholipids |
| Atypical | ζ, ι/λ | PB1 (ζ); PB1, atypical C1 | Phospholipids (independent of Ca²⁺/DAG) |
This pharmacophore complexity highlights Ro 32-0432 as a balanced inhibitor—optimized for conventional Protein Kinase C potency while retaining moderate novel isoform activity. Its structural template continues to guide the development of isoform-refined analogs, particularly for oncology and immunology applications where Protein Kinase Cα/β selectivity is therapeutically desirable [3] [7].
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6